Tetraoctyltin is an organotin compound with the chemical formula C32H68Sn and a CAS number of 3590-84-9. It is characterized by its off-white to yellow liquid form and is primarily used in industrial applications. Tetraoctyltin is notable for its high hydrophobicity, with a log partition coefficient (LogP) of approximately 9.09 at 22.3°C, indicating its low solubility in water and high affinity for organic solvents . This compound is recognized for its utility as a catalyst in various
Reactions involving tetraoctyltin can be sensitive to conditions such as temperature and the presence of bases or peroxides, which may lead to violent reactions .
Tetraoctyltin can be synthesized through various methods, including:
textSnCl4 + 4 RLi → R4Sn + 4 LiCl
These synthesis methods emphasize the importance of using anhydrous conditions to prevent hydrolysis and improve yield.
Tetraoctyltin has several industrial applications:
Interaction studies involving tetraoctyltin focus on its reactivity with other chemicals and its environmental behavior. Research indicates that tetraoctyltin can interact with various organic compounds, influencing their stability and reactivity. Its interactions with biological systems have raised concerns regarding its toxicity and potential bioaccumulation in aquatic environments.
Tetraoctyltin belongs to a class of organotin compounds that exhibit similar chemical properties but differ in their alkyl chain length or functional groups. Below is a comparison with some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tri-n-octyltin | C24H51Sn | Used primarily as a biocide; less hydrophobic than tetraoctyltin. |
Di-n-octyltin | C16H34Sn | More soluble in water; used in antifouling paints. |
Tetrabutyl tin | C16H36Sn | Exhibits different catalytic properties; more volatile. |
Trimethyl tin | C3H9Sn | Highly toxic; used as a biocide; more reactive than tetraoctyltin. |
Tetraoctyltin's uniqueness lies in its balance between hydrophobicity and stability, making it particularly suitable for applications requiring prolonged exposure to organic solvents without significant degradation.
The reaction of tin(IV) chloride (SnCl₄) with Grignard reagents remains the most widely employed method for synthesizing tetraorganotin compounds, including tetraoctyltin. This process hinges on the solvent’s ability to coordinate with the magnesium center of the Grignard reagent, stabilizing reactive intermediates and facilitating nucleophilic substitution. Tetrahydrofuran (THF) and diethyl ether are preferred due to their strong Lewis basicity, which enhances the dissociation of the Grignard reagent into more nucleophilic species [4] [5]. In THF, the solvent’s oxygen atom donates electron density to magnesium, weakening the Mg–C bond and promoting the transfer of the octyl group to tin. This coordination also prevents the aggregation of magnesium halides, ensuring a homogeneous reaction medium [5]. Comparative studies indicate that THF yields higher substitution efficiency (98%) than diethyl ether (92%) for long-chain alkyl groups, attributable to its higher dielectric constant and superior solvation capabilities [4].
Achieving complete substitution of SnCl₄ with four octyl groups necessitates precise stoichiometric control. While SnCl₄ theoretically requires four equivalents of Grignard reagent (RMgX), steric hindrance from the bulky octyl ligands often impedes full substitution. Industrial protocols typically employ a 20–30% excess of Grignard reagent to compensate for incomplete reactions and side pathways [4]. For instance, using 4.2 equivalents of octylmagnesium bromide ensures >95% conversion to tetraoctyltin, whereas stoichiometric deficits yield mixed halide-alkyltin byproducts such as Cl₃Sn(C₈H₁₇) or Cl₂Sn(C₈H₁₇)₂ [4]. The reaction’s exothermic nature further demands gradual reagent addition and temperature control to minimize Wurtz coupling byproducts, which arise from unintended alkyl–alkyl bond formation.
Redistribution reactions offer a complementary route to tetraoctyltin by equilibrating mixed organotin halides. The Kocheshkov redistribution, which involves heating a mixture of tetraoctyltin and tin(IV) chloride, enables the selective formation of partially substituted tin species (e.g., (C₈H₁₇)₃SnCl). This equilibrium-driven process is governed by the relative stability of tin–carbon bonds and the electronegativity of halides [3]. For example, combining (C₈H₁₇)₄Sn with SnCl₄ at 120°C produces (C₈H₁₇)₂SnCl₂ as the major product, which can subsequently react with additional Grignard reagent to yield tetraoctyltin [3]. The reaction’s reversibility allows for tunable product distributions by adjusting the molar ratio of reactants or introducing Lewis acids like zinc chloride (ZnCl₂) to shift equilibrium toward desired species [3].
Metal halides such as ZnCl₂ or AlCl₃ act as catalysts in redistribution reactions by polarizing tin–carbon bonds and facilitating ligand exchange. Zinc, for instance, reduces the activation energy for Sn–C bond cleavage via a single-electron transfer mechanism, enabling the redistribution of octyl groups between tin centers [3]. Spectroscopic studies reveal that ZnCl₂ coordinates to tin, increasing the electrophilicity of the metal center and promoting nucleophilic attack by chloride ions. This stepwise mechanism ensures selective functionalization, as demonstrated by the preferential formation of (C₈H₁₇)₃SnCl over fully halogenated byproducts in the presence of catalytic ZnCl₂ [3].
While Grignard-based methods dominate laboratory-scale synthesis, industrial production often employs trialkyl-aluminum (AlR₃) catalysts to enhance reaction rates and reduce costs. Aluminum catalysts facilitate the transfer of alkyl groups to tin via a four-center transition state, bypassing the need for stoichiometric Grignard reagents. For example, reacting SnCl₄ with trioctylaluminum in hexane at 80°C yields tetraoctyltin with 90% efficiency, as the aluminum center stabilizes the leaving group (AlCl₃) and accelerates alkyl group transfer [4]. This method is particularly advantageous for continuous processes, where catalyst recycling minimizes waste generation.
Modern industrial plants increasingly adopt continuous flow reactors to synthesize tetraoctyltin, overcoming limitations of batch processes such as heat transfer inefficiencies and inconsistent mixing. In a typical setup, SnCl₄ and octylmagnesium bromide are pumped into a tubular reactor packed with static mixers, ensuring rapid homogenization and precise temperature control [4]. The continuous removal of magnesium halide byproducts via inline filtration prevents catalyst poisoning and maintains reaction kinetics. Pilot-scale trials demonstrate that flow systems achieve 98% conversion in residence times under 10 minutes, compared to several hours in batch reactors [4].
Tetraoctyltin represents a significant organometallic compound in the realm of palladium-catalyzed cross-coupling reactions, particularly within the Stille coupling framework. This comprehensive analysis examines the compound's role in facilitating carbon-carbon bond formation through sophisticated catalytic mechanisms that have revolutionized modern synthetic organic chemistry.
The Stille coupling reaction utilizing tetraoctyltin proceeds through a well-established palladium(0)/palladium(II) catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [1] [2]. The mechanism commences with the oxidative addition of an organic halide to a coordinatively unsaturated palladium(0) complex, generating a palladium(II) intermediate. Subsequently, tetraoctyltin undergoes transmetalation with this palladium(II) species, transferring one of its octyl groups to the metal center. The catalytic cycle concludes with reductive elimination, yielding the coupled product and regenerating the active palladium(0) catalyst [1] [3].
The kinetics of tetraoctyltin-mediated Stille coupling reactions demonstrate that transmetalation typically represents the rate-determining step [4] [5]. Experimental evidence indicates that tetraoctyltin exhibits moderate reactivity compared to other organostannanes, with tributyltin compounds showing higher reactivity due to the increased nucleophilicity of the tin center. However, tetraoctyltin offers significant advantages in terms of reduced toxicity while maintaining acceptable reaction rates [6].
Coupling Partner | Typical Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Solvent |
---|---|---|---|---|
Aryl Halides | 76-99 | 1-5 | 80-120 | DMF/Toluene |
Vinyl Halides | 65-85 | 2-3 | 60-100 | THF/Toluene |
Acyl Chlorides | 53-87 | 3-5 | 100-140 | DMF/NMP |
Benzyl Halides | 70-90 | 2-4 | 80-110 | THF/DMF |
Heteroaryl Halides | 60-80 | 3-6 | 90-130 | DMF/Dioxane |
The optimization of ligand systems for tetraoctyltin-mediated cross-coupling reactions represents a critical aspect of achieving atom-efficient transmetalation processes. Phosphine ligands with varying electronic and steric properties significantly influence the efficiency of the transmetalation step [7]. Electron-rich ligands such as tricyclohexylphosphine and bulky biaryl phosphines enhance the nucleophilicity of the palladium center, facilitating more efficient transmetalation with tetraoctyltin [7].
Modern ligand design strategies focus on creating scaffolding ligands that preorganize both the nucleophile and the palladium catalyst [7]. These ligands feature pendant functional groups that can coordinate to the tin center, thereby promoting intramolecular transmetalation pathways. Such designs significantly reduce the activation barrier for the transmetalation process and enable reactions to proceed under milder conditions [7].
The concept of atom economy in transmetalation has been advanced through the development of ligands that enable multiple turnover of organostannane reagents. Unlike traditional Stille reactions where only one organic group is transferred from the tin reagent, optimized ligand systems can potentially access multiple organic groups from tetraoctyltin, thereby improving the atom economy of the overall process.
Ligand Type | Electron Density | Steric Bulk | Transmetalation Rate (relative) | Coupling Efficiency (%) |
---|---|---|---|---|
PPh3 | Moderate | Medium | 1.0 | 78 |
P(o-Tol)3 | Moderate | High | 0.8 | 72 |
dppf | High | Medium | 1.3 | 85 |
XPhos | High | Very High | 2.1 | 92 |
SPhos | High | Very High | 1.8 | 88 |
The mechanistic pathway for transmetalation involves either an open or cyclic transition state, depending on the nature of the ligand environment [3] [5]. Open transition states are favored when bulky phosphine ligands are employed, as these prevent close approach of the halide to the tin center. Conversely, cyclic transition states become more favorable with good leaving groups such as triflates in polar solvents [4].
Solvent selection profoundly influences the kinetics and selectivity of tetraoctyltin-mediated Stille coupling reactions. Polar aprotic solvents such as dimethylformamide (DMF) and N-methylpyrrolidinone (NMP) facilitate faster reaction rates by stabilizing the charged transition states involved in the transmetalation process.
The mechanism of solvent effects involves coordination of polar solvents to the palladium center, which can dramatically alter the selectivity of oxidative addition. In coordinating solvents, the formation of solvent-bound palladium complexes enables reactions that would be thermodynamically unfavorable in non-coordinating media. These solvent-coordinated species exhibit enhanced reactivity toward less reactive electrophiles and can invert the normal selectivity patterns observed in cross-coupling reactions.
Solvent | Dielectric Constant | Boiling Point (°C) | Relative Rate | Selectivity Factor |
---|---|---|---|---|
DMF | 36.7 | 153 | 2.8 | 1.2 |
NMP | 32.0 | 202 | 3.2 | 1.4 |
Toluene | 2.4 | 111 | 1.0 | 0.8 |
THF | 7.6 | 66 | 1.5 | 1.0 |
Dioxane | 2.2 | 101 | 1.3 | 0.9 |
Computational studies have revealed that dispersion interactions play a crucial role in stabilizing solvent-coordinated transition states. The inclusion of dispersion corrections in density functional theory calculations significantly lowers the predicted barriers for solvent-assisted transmetalation pathways, providing theoretical validation for experimental observations of enhanced reactivity in coordinating solvents.
The concentration dependence of catalyst activation has been demonstrated to be particularly important in tetraoctyltin-mediated reactions. Higher concentrations of palladium precatalysts in polar solvents lead to more efficient catalyst activation and shorter induction periods, resulting in improved overall reaction kinetics.
The integration of tetraoctyltin in C–H activation processes represents an emerging frontier in organometallic chemistry, enabling direct functionalization of aromatic and heteroaromatic substrates without pre-functionalization. These methodologies circumvent traditional cross-coupling limitations by directly activating unreactive C–H bonds, thereby providing more efficient synthetic routes to complex molecular architectures.
Directed ortho-alkylation utilizing tetraoctyltin proceeds through a mechanism involving initial C–H activation followed by transmetalation with the organostannane reagent. The process requires a directing group that coordinates to the palladium center, facilitating selective activation of the proximal C–H bond. Common directing groups include carbamates, amides, and pyridine derivatives, each offering distinct advantages in terms of reactivity and selectivity.
The ortho effect plays a critical role in determining the efficiency of directed C–H activation reactions. Steric interactions between the directing group and substituents in the ortho position can dramatically influence the reactivity of the substrate. Computational analysis has established torsion angle and torsional energy as reliable descriptors for predicting substrate reactivity in directed C–H activation processes.
Substrate Type | Directing Group | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Benzofuran | Carbamate | 100-140 | 65-80 | High |
Benzothiophene | Amide | 120-160 | 70-85 | High |
Indole | Tosyl | 80-120 | 75-90 | Moderate |
Pyridine | N-Oxide | 140-180 | 45-65 | Low |
Quinoline | Quinoline-N | 120-150 | 60-75 | Moderate |
The mechanism of directed ortho-alkylation involves a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst simultaneously coordinates to the directing group and activates the adjacent C–H bond through a six-membered transition state. The resulting organometallic intermediate then undergoes transmetalation with tetraoctyltin, followed by reductive elimination to yield the alkylated product.
Carbamate directing groups exhibit exceptional performance in tetraoctyltin-mediated ortho-alkylation reactions. The oxygen atoms in the carbamate functionality provide multiple coordination sites for the palladium catalyst, enhancing both the rate and selectivity of C–H activation. Additionally, carbamate groups can be readily removed or transformed after the alkylation reaction, making them synthetically versatile directing groups.
Radical-mediated bond formation represents an alternative mechanistic pathway for tetraoctyltin utilization in organic synthesis, particularly in reactions involving C–H activation of unactivated substrates. These processes typically proceed through hydrogen atom transfer (HAT) mechanisms initiated by photoredox catalysts or other radical initiators.
The mechanism of radical-mediated bond formation involving tetraoctyltin encompasses three key steps: radical initiation, substrate radical attack, and radical quenching. Initial hydrogen atom abstraction from the substrate generates a carbon-centered radical, which subsequently attacks an acceptor molecule. The resulting radical intermediate can then be quenched through various pathways, including hydrogen atom transfer from tetraoctyltin or other radical termination processes.
Tributyltin hydride has been extensively studied as a radical mediator, and similar principles apply to tetraoctyltin-based systems. The tin-hydrogen bond in these compounds exhibits favorable thermodynamic properties for radical chain processes, with the formation of stronger tin-halogen bonds driving the overall reaction. However, the longer octyl chains in tetraoctyltin may influence the kinetics of these processes due to increased steric hindrance around the tin center.
Single-electron transfer (SET) mechanisms have been proposed for certain tetraoctyltin-mediated transformations. These pathways involve the formation of radical cations through oxidation of the organostannane, followed by rapid fragmentation and subsequent radical combination reactions. Such mechanisms enable mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.
The development of photoredox-mediated cross-coupling reactions has expanded the utility of tetraoctyltin in radical chemistry. These methodologies combine the advantages of photocatalysis with traditional organostannane reactivity, enabling new reaction pathways that are inaccessible through purely thermal processes. The mild conditions employed in photoredox catalysis are particularly beneficial for tetraoctyltin, as they minimize undesired side reactions and maximize the efficiency of the desired transformation.
Recent advances in radical SAM enzyme mimicry have provided insights into enzyme-controlled radical reactions that could be relevant to tetraoctyltin chemistry. These studies have demonstrated that significant rate accelerations can be achieved through proper substrate organization and transition state stabilization, principles that could be applied to synthetic radical reactions involving tetraoctyltin.
Irritant;Health Hazard;Environmental Hazard